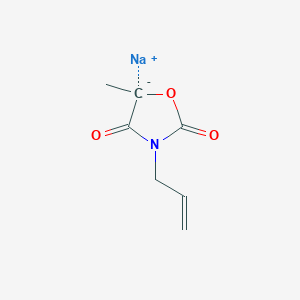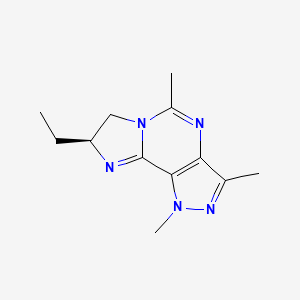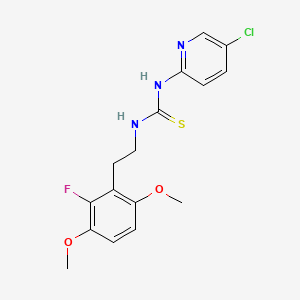
Thiourea, N-(5-chloro-2-pyridinyl)-N'-(2-(2-fluoro-3,6-dimethoxyphenyl)ethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiourea, N-(5-chloro-2-pyridinyl)-N’-(2-(2-fluoro-3,6-dimethoxyphenyl)ethyl)- is a complex organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound, in particular, is characterized by the presence of a chlorinated pyridine ring and a fluorinated dimethoxyphenyl group, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-(5-chloro-2-pyridinyl)-N’-(2-(2-fluoro-3,6-dimethoxyphenyl)ethyl)- typically involves the reaction of 5-chloro-2-pyridinylamine with 2-(2-fluoro-3,6-dimethoxyphenyl)ethyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or acetonitrile, under controlled temperature and pH conditions. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
Thiourea, N-(5-chloro-2-pyridinyl)-N’-(2-(2-fluoro-3,6-dimethoxyphenyl)ethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiols or amines.
Substitution: The chlorinated pyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
科学研究应用
Thiourea, N-(5-chloro-2-pyridinyl)-N’-(2-(2-fluoro-3,6-dimethoxyphenyl)ethyl)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the development of new materials, such as polymers or coatings.
作用机制
The mechanism of action of Thiourea, N-(5-chloro-2-pyridinyl)-N’-(2-(2-fluoro-3,6-dimethoxyphenyl)ethyl)- involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or by interacting with key residues. The pathways involved in its mechanism of action depend on the specific biological or chemical context in which it is used.
相似化合物的比较
Similar Compounds
Thiourea, N-(2-pyridinyl)-N’-(2-phenylethyl)-: Similar structure but lacks the chlorinated and fluorinated groups.
Thiourea, N-(4-chlorophenyl)-N’-(2-phenylethyl)-: Contains a chlorinated phenyl ring instead of a pyridine ring.
Thiourea, N-(2-fluorophenyl)-N’-(2-phenylethyl)-: Contains a fluorinated phenyl ring but lacks the dimethoxy groups.
Uniqueness
Thiourea, N-(5-chloro-2-pyridinyl)-N’-(2-(2-fluoro-3,6-dimethoxyphenyl)ethyl)- is unique due to the presence of both chlorinated pyridine and fluorinated dimethoxyphenyl groups
属性
CAS 编号 |
181305-42-0 |
|---|---|
分子式 |
C16H17ClFN3O2S |
分子量 |
369.8 g/mol |
IUPAC 名称 |
1-(5-chloropyridin-2-yl)-3-[2-(2-fluoro-3,6-dimethoxyphenyl)ethyl]thiourea |
InChI |
InChI=1S/C16H17ClFN3O2S/c1-22-12-4-5-13(23-2)15(18)11(12)7-8-19-16(24)21-14-6-3-10(17)9-20-14/h3-6,9H,7-8H2,1-2H3,(H2,19,20,21,24) |
InChI 键 |
ALLWDYBEXBKRLB-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=C(C=C1)OC)F)CCNC(=S)NC2=NC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




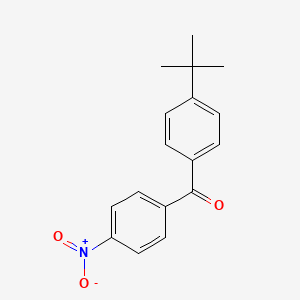
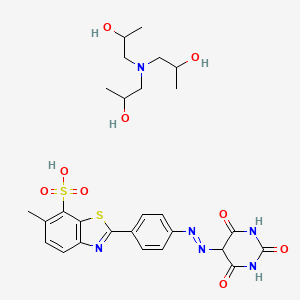
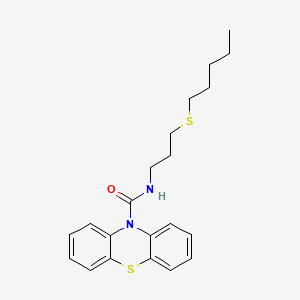
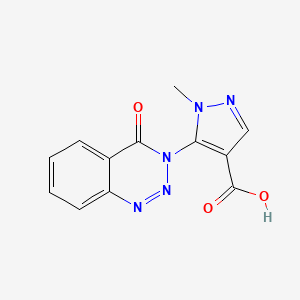

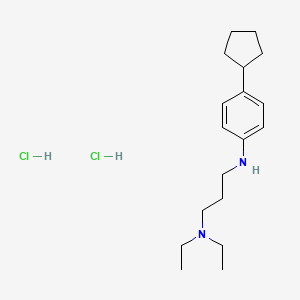

![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-octan-3-ylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12728015.png)


